5,5-Dibutylfuran-2(5H)-one
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Overview
Description
5,5-Dibutylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutylfuran-2(5H)-one typically involves the reaction of furan derivatives with butylating agents under controlled conditions. One common method is the alkylation of furan-2(5H)-one with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the butylation reaction. These methods are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dibutylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or aminated furans.
Scientific Research Applications
5,5-Dibutylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Dibutylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethylfuran-2,4(3H,5H)-dione
- 2,5-Dimethylfuran-3,4(2H,5H)-dione
- 5,5-Dibutyl-2H-furan
Uniqueness
5,5-Dibutylfuran-2(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of butyl groups can enhance its lipophilicity and alter its interaction with other molecules compared to similar compounds with different substituents.
Properties
CAS No. |
72081-11-9 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5,5-dibutylfuran-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h7,10H,3-6,8-9H2,1-2H3 |
InChI Key |
QWHJDLSEBHHJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CC(=O)O1)CCCC |
Origin of Product |
United States |
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